molecular formula C17H21ClN2O B11230372 N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-methylbutanamide

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-methylbutanamide

Cat. No.: B11230372
M. Wt: 304.8 g/mol
InChI Key: VYVIIZWBVONXJX-UHFFFAOYSA-N
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Description

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-methylbutanamide is a tetrahydrocarbazole derivative featuring an 8-chloro substituent on the carbazole ring and a branched 3-methylbutanamide side chain. The tetrahydrocarbazole core imparts rigidity and planar aromaticity, while the chloro group enhances electron-withdrawing properties and metabolic stability. This compound has drawn interest for its structural similarity to antiviral and anti-HPV agents, though its specific biological targets remain under investigation .

Properties

Molecular Formula

C17H21ClN2O

Molecular Weight

304.8 g/mol

IUPAC Name

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-methylbutanamide

InChI

InChI=1S/C17H21ClN2O/c1-10(2)9-15(21)19-14-8-4-6-12-11-5-3-7-13(18)16(11)20-17(12)14/h3,5,7,10,14,20H,4,6,8-9H2,1-2H3,(H,19,21)

InChI Key

VYVIIZWBVONXJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1CCCC2=C1NC3=C2C=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-methylbutanamide typically involves the reaction of 8-chloro-2,3,4,9-tetrahydro-1H-carbazole with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-methylbutanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-3,6-dione, while reduction may produce tetrahydrocarbazole derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex carbazole derivatives.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: The compound is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis.

Comparison with Similar Compounds

Core Modifications: Chloro Substituent Position

  • 6-Chloro vs. 8-Chloro Derivatives :
    The compound N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide () shares the tetrahydrocarbazole scaffold but has a chloro group at position 6 instead of 6. Positional isomerism significantly impacts biological activity; the 6-chloro derivative demonstrated efficacy against HPV, suggesting that chloro placement alters binding to viral proteins or host enzymes. The 8-chloro variant may exhibit distinct pharmacokinetics due to steric or electronic differences in the carbazole ring .

  • Fluoro and Methyl Analogues :
    Patent data () describe derivatives like N-{3-[(6-fluoro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide and N-{3-[(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide . Fluorine’s electronegativity and methyl’s steric bulk modify interactions with hydrophobic binding pockets. The 8-chloro compound’s larger halogen may enhance stability compared to fluorine, while methyl groups could reduce reactivity .

Amide Side Chain Variations

  • 3-Methylbutanamide vs. Pyridinecarboxamide :
    Replacing 3-methylbutanamide with 2-pyridinecarboxamide () introduces a heteroaromatic ring, enabling π-π stacking or hydrogen bonding. The 3-methylbutanamide’s aliphatic chain likely increases lipophilicity, favoring passive diffusion across membranes, whereas pyridinecarboxamide may enhance target specificity through polar interactions .

  • Heterocyclic Amides: The compound N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide () retains the 8-chloro carbazole core but substitutes the amide with a pyrazole-pyridine hybrid.

Comparative Data Table

Compound Name Core Structure Substituent Position Amide Side Chain Key Biological Activity References
Target Compound Tetrahydrocarbazole 8-Chloro 3-Methylbutanamide Under investigation
N-[(1R)-6-chloro-tetrahydrocarbazol-1-yl]-2-pyridinecarboxamide Tetrahydrocarbazole 6-Chloro 2-Pyridinecarboxamide Anti-HPV
N-{3-[(6-fluoro-tetrahydrocarbazol-9-yl)carbonyl]phenyl}acetamide Tetrahydrocarbazole 6-Fluoro Acetamide Antiviral (broad)
N-(8-chloro-tetrahydrocarbazol-1-yl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide Tetrahydrocarbazole 8-Chloro Pyrazole-pyridine carboxamide Antiviral screening

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